molecular formula C18H18N4O4S B451994 N~4~-{4-[(4-METHOXYANILINO)SULFONYL]PHENYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE

N~4~-{4-[(4-METHOXYANILINO)SULFONYL]PHENYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE

Cat. No.: B451994
M. Wt: 386.4g/mol
InChI Key: TWUBZSXSKZSAJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~4~-{4-[(4-METHOXYANILINO)SULFONYL]PHENYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE is a synthetic compound characterized by its unique chemical structure, which includes a pyrazole ring, a sulfonyl group, and a methoxyaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-{4-[(4-METHOXYANILINO)SULFONYL]PHENYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines under acidic or basic conditions . The sulfonyl group can be introduced through sulfonylation reactions using sulfonyl chlorides in the presence of a base . The methoxyaniline moiety is then attached via nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as employing catalysts to enhance reaction rates .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N4-{4-[(4-METHOXYANILINO)SULFONYL]PHENYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . These interactions can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~4~-{4-[(4-METHOXYANILINO)SULFONYL]PHENYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C18H18N4O4S

Molecular Weight

386.4g/mol

IUPAC Name

N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]-1-methylpyrazole-4-carboxamide

InChI

InChI=1S/C18H18N4O4S/c1-22-12-13(11-19-22)18(23)20-14-5-9-17(10-6-14)27(24,25)21-15-3-7-16(26-2)8-4-15/h3-12,21H,1-2H3,(H,20,23)

InChI Key

TWUBZSXSKZSAJC-UHFFFAOYSA-N

SMILES

CN1C=C(C=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)OC

Canonical SMILES

CN1C=C(C=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)OC

Origin of Product

United States

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